molecular formula C23H28FN3O2 B5540471 9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5540471
M. Wt: 397.5 g/mol
InChI Key: ZNXPULBYHOYZRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are closely related to the compound , can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(O i Pr)₄ (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The crystal structure of related compounds, such as (Z)-1-(3-Fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, reveals intricate details like diorientationally disordered m-fluorobenzyl groups due to the rotation of C–C single bonds. Such structural insights are crucial for understanding the molecular framework and potential reactivity of the compound (Lv Zhi, 2009).

Chemical Reactions and Properties

Compounds within the 3,9-diazaspiro[5.5]undecan-3-one family have been synthesized for various screenings, such as antihypertensive activities. The chemical modifications on the spirolactam ring, including substitutions with lower alkyl or aryl groups, significantly influence the activity, demonstrating the importance of chemical reactions and structural changes on the properties of these compounds (Clark et al., 1983).

Physical Properties Analysis

The synthesis and study of similar diazaspiro compounds, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, have provided insights into their physical properties, including crystal data and supramolecular structures. Such analyses are essential for understanding the physical characteristics of the target compound (T. Zhu, 2011).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity and potential for forming diverse chemical bonds, have been explored through various synthetic routes. For example, the practical and divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes showcases the chemical versatility and reactivity of these compounds, providing a foundation for understanding the chemical properties of the compound (Yang et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of diazaspiro compounds, including those similar to the compound , have been a significant area of research. For instance, studies have explored the construction of diazaspiro derivatives via intramolecular spirocyclization of pyridine substrates, showcasing methods for synthesizing such compounds efficiently (Parameswarappa & Pigge, 2011). Additionally, the chiral separation of spirocyclic compounds and their configuration determination have been subjects of interest due to their pharmaceutical applications (Liang et al., 2008).

Antimicrobial and Antiviral Properties

Some studies have focused on the antimicrobial and antiviral properties of diazaspiro compounds. For example, the synthesis of substituted diazaspiro[5.5]undecanes and their potential as antiretroviral agents targeting HIV have been investigated, highlighting the compound's relevance in infectious disease research (Mizuhara et al., 2012). This indicates potential applications in developing treatments for viral infections.

Applications in Neurology and Pain Management

The compound and its derivatives have been studied for their potential in neurology and pain management. Research on compounds like flupirtine, which shares structural similarities, has revealed applications in treating moderate acute pain and chronic painful conditions, emphasizing its central acting analgesic properties without opiate-like side effects (Shu, 2002).

Antihypertensive Properties

Research has also been conducted on the antihypertensive properties of similar compounds. Studies on 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, for example, have shown significant activity in lowering blood pressure in spontaneously hypertensive rats, suggesting applications in cardiovascular medicine (Clark et al., 1983).

Photophysical Studies and Spectroscopic Analysis

Photophysical studies and spectroscopic analysis of diazaspiro compounds have been significant for understanding their chemical behavior. Research involving the synthesis of diazaspiro[5.5]undecane derivatives and their solvatochromic analysis provides insights into the compound's properties under different conditions, which is crucial for their application in various scientific fields (Aggarwal & Khurana, 2015).

properties

IUPAC Name

9-[(5-fluoro-2-methoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-29-21-6-5-19(24)14-18(21)15-26-12-9-23(10-13-26)8-7-22(28)27(17-23)16-20-4-2-3-11-25-20/h2-6,11,14H,7-10,12-13,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXPULBYHOYZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN2CCC3(CCC(=O)N(C3)CC4=CC=CC=N4)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(5-Fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

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